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Compound of Interest

Compound Name: 3-Chloro-2-methoxybenzaldehyde

CAS No.: 223778-54-9

Cat. No.: B112325 Get Quote

Structural Analysis, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary
The 2-methoxy-chlorobenzaldehyde scaffold represents a privileged pharmacophore in

medicinal chemistry, serving as a critical intermediate in the synthesis of Schiff bases,

chalcones, and benzofuran derivatives. The positioning of the chlorine atom relative to the fixed

methoxy (position 2) and aldehyde (position 1) groups drastically alters the electronic and steric

environment of the molecule. This guide provides a rigorous technical analysis of the four

distinct regioisomers, with a focus on scalable synthesis, physicochemical profiling, and

downstream applications in drug discovery.

Structural Isomerism & Nomenclature
The parent structure is benzaldehyde with a methoxy group fixed at the ortho (2-) position. The

chlorine atom can occupy positions 3, 4, 5, or 6.

The Four Regioisomers
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Isomer Name
IUPAC
Nomenclature

CAS Number Physical State Melting Point

3-Cl

3-chloro-2-

methoxybenzald

ehyde

223778-54-9 Solid 52–56 °C

4-Cl

4-chloro-2-

methoxybenzald

ehyde

53581-86-5 Solid 70–75 °C

5-Cl

5-chloro-2-

methoxybenzald

ehyde

7035-09-8 Solid ~50–60 °C*

6-Cl

6-chloro-2-

methoxybenzald

ehyde

29866-54-4 Solid 56–58 °C

*Note: The 5-Cl isomer is frequently generated in situ or used as a crude solid; its hydroxy

precursor (5-chlorosalicylaldehyde) melts at 99°C.
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Figure 1: Regioisomer hierarchy based on chlorine substitution position.

Synthetic Pathways: Regioselectivity & Strategy
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Researchers typically choose between two primary routes: Direct Formylation (Route A) or O-

Methylation (Route B). The choice depends heavily on the desired isomer and purity

requirements.

Route A: Vilsmeier-Haack Formylation (Direct Functionalization)
Starting Material: Chloroanisole.

Mechanism: Electrophilic aromatic substitution using POCl₃/DMF.

Pros: Cheap starting materials.

Cons: Poor regioselectivity. For example, formylation of 3-chloroanisole often yields a

mixture of isomers that requires difficult chromatographic separation.

Route B: O-Methylation of Chlorosalicylaldehydes (Preferred)
Starting Material: Chlorosalicylaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde).[1]

Mechanism: Williamson Ether Synthesis (SN2) using Methyl Iodide (MeI) or Dimethyl Sulfate

(DMS).

Pros:100% Regiocontrol. The aldehyde position is already fixed in the starting material.

Cons: Requires the specific chlorosalicylaldehyde precursor.

Synthesis Workflow Diagram
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Figure 2: Comparison of synthetic routes. Route B is recommended for high-purity applications.
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Experimental Protocol: Synthesis of 5-Chloro-2-
Methoxybenzaldehyde
This protocol utilizes Route B (O-Methylation) to ensure the isolation of the pure 5-chloro

isomer, which is critical for structure-activity relationship (SAR) studies.

Objective: Synthesize 5-chloro-2-methoxybenzaldehyde from 5-chlorosalicylaldehyde.

Materials:
Precursor: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

Alkylating Agent: Iodomethane (MeI) (1.5 eq) [CAUTION: Neurotoxin]

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (15 mL).

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. The suspension may turn bright

yellow due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (15 mmol) dropwise via

syringe.

Note: If using Acetone, heat to reflux (60°C) for 4–6 hours. If using DMF, stir at room

temperature for 12 hours.

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material

(lower R_f, phenolic) should disappear, replaced by the less polar product (higher R_f).

Workup:

Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a

solid.
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If solid forms: Filter, wash with water, and dry.

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if

necessary.

Physicochemical Profiling & NMR Logic
Correct structural assignment relies on 1H NMR splitting patterns, particularly the coupling

constants (J) of the aromatic protons.

Isomer
Expected Aromatic Splitting Pattern (1H
NMR)

3-Cl

ABC System: Protons at 4, 5, 6. Expect a

doublet (H4), triplet (H5), and doublet (H6).

H4/H6 will show ortho coupling (~8 Hz) to H5.

4-Cl

ABX System: Protons at 3, 5, 6. H3 is a singlet

(isolated). H5 and H6 show ortho coupling. H3

may show weak meta coupling.

5-Cl

AMX System: Protons at 3, 4, 6. H6 (ortho to

CHO) appears as a doublet (J~2.5 Hz, meta

coupling). H3 (ortho to OMe) is a doublet (J~9

Hz). H4 is a doublet of doublets (dd).

6-Cl

ABC System: Protons at 3, 4, 5. Similar to 3-Cl

but shifts differ due to proximity to the aldehyde

carbonyl.

Pharmaceutical Applications
These isomers serve as "privileged scaffolds" in drug discovery.

Antifungal Agents:
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Derivatives of 5-chloro-2-methoxybenzaldehyde have shown potent activity against

Aspergillus flavus by disrupting cellular antioxidation mechanisms (See Reference 1).

Anticancer Therapeutics:

Used to synthesize chalcones (1,3-diphenyl-2-propene-1-one derivatives). The 5-Cl

isomer derivatives exhibit cytotoxicity against HL-60 leukemia cell lines.

Alzheimer’s Research:

Methoxy-substituted benzaldehydes are precursors for fluorinated benzofuran derivatives,

used as PET imaging agents for

-amyloid plaques (See Reference 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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